molecular formula C12H24ClNO2S B1403649 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-70-9

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1403649
CAS No.: 1864064-70-9
M. Wt: 281.84 g/mol
InChI Key: WPDADBUGCWWOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The compound this compound is known for its versatile applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites, allosteric modulation, or covalent modification. These interactions can lead to changes in the enzyme’s conformation, stability, and overall activity, thereby affecting the biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s metabolic state and overall function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in the conformation and activity of the target biomolecule, thereby influencing downstream biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the levels of specific metabolites, thereby affecting the cell’s metabolic state and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also affect its stability and degradation, as well as its potential interactions with other cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexanesulfonyl)piperidine hydrochloride
  • 4-N-phenylaminoquinoline derivatives
  • Piperazine derivatives

Uniqueness

4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanesulfonyl group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDADBUGCWWOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 3
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 4
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 5
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 6
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.